![molecular formula C26H28N2O4S B466833 2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide CAS No. 494830-44-3](/img/structure/B466833.png)

2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

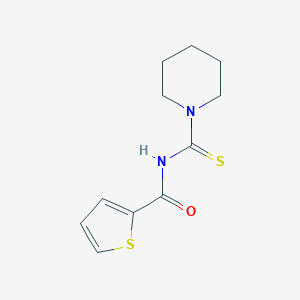

The compound “2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide” belongs to the class of organic compounds known as indoles . It consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The molecular formula of the compound is C26H28N2O4S and it has a molecular weight of 464.58 .

Molecular Structure Analysis

The molecular structure of this compound includes an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The compound also contains a tert-butylphenoxy group and a sulfonyl group .Physical and Chemical Properties Analysis

The compound is an organic compound with a molecular formula of C26H28N2O4S and a molecular weight of 464.58 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available data.Scientific Research Applications

Advanced Oxidation Processes for Acetaminophen Degradation

Advanced Oxidation Processes (AOPs) have been utilized for the degradation of acetaminophen (ACT) in water treatment, focusing on the generation of different kinetics, mechanisms, and by-products. This review highlights the importance of understanding the degradation pathways, by-products, and their biotoxicity for enhancing ACT degradation by AOP systems, potentially applicable to similar compounds for environmental remediation (Qutob et al., 2022).

Bioactivities of Phenolic Compounds

The review on 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs focuses on their natural sources and bioactivities, including toxic effects against various organisms. This comprehensive analysis of phenolic compounds underscores the potential for exploring the bioactive properties of similar compounds in various applications, from environmental to biomedical fields (Zhao et al., 2020).

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

This review discusses the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT) and derivatives. The study addresses the need for understanding the environmental behaviors and toxicological impacts of SPAs, which could guide the development of safer phenolic compounds for industrial applications (Liu & Mabury, 2020).

Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives

The literature survey on the chemical diversity of phenoxy acetamide and its derivatives highlights their pharmacological significance. This review may encourage the design of new derivatives with improved safety and efficacy profiles for medical and industrial applications, suggesting a pathway for research into compounds with similar structures (Al-Ostoot et al., 2021).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions could involve further exploration of the biological activities of this compound and its potential therapeutic applications.

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4S/c1-26(2,3)20-8-12-22(13-9-20)32-18-25(29)27-21-10-14-23(15-11-21)33(30,31)28-17-16-19-6-4-5-7-24(19)28/h4-15H,16-18H2,1-3H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCUQOXBMFDERE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B466771.png)

![2-(2-Isopropyl-5-methyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B466774.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B466775.png)

![2-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B466779.png)

![4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B466798.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B466847.png)

![(4Z)-4-[2-(2-chloro-3-methylphenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B466901.png)

![N'-[(4-ethylphenoxy)acetyl]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B466910.png)

![N1',N6'-bis[(5-methyl-1H-pyrazol-3-yl)-oxomethyl]hexanedihydrazide](/img/structure/B466928.png)

![2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B466977.png)